terbium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Terbium is a chemical element with the symbol Tb and atomic number 65. It is a silvery-white, rare-earth metal that belongs to the lanthanide series of the periodic table. This compound is moderately hard and stable in air when in pure form. It was discovered in 1843 by Swedish chemist Carl Gustaf Mosander in a heavy rare-earth fraction called yttria . This compound is known for its importance in various high-tech applications, such as flat-panel displays and solid-state devices .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Terbium can be synthesized through various methods, including metallothermic reduction and ion-exchange techniques. One common method involves the reduction of this compound fluoride with calcium metal. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Commercial production of this compound typically involves solvent-solvent extraction and ion-exchange techniques. This compound is primarily obtained from minerals such as bastnasite and laterite ion-exchange clays. The metal is then purified through metallothermic reduction of the anhydrous fluoride with calcium metal .

Types of Reactions:

Oxidation: this compound readily reacts with oxygen to form this compound oxide (Tb4O7). The reaction can be represented as: [ 8 , \text{Tb} + 7 , \text{O}_2 \rightarrow 2 , \text{Tb}_4 \text{O}_7 ]

Reduction: this compound can be reduced from its compounds using strong reducing agents like calcium.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Calcium metal in a high-temperature furnace.

Substitution: Halogens like chlorine, bromine, and iodine at room temperature or slightly elevated temperatures.

Major Products:

Oxidation: this compound oxide (Tb4O7).

Reduction: Pure this compound metal.

Substitution: this compound halides (TbCl3, TbBr3, TbI3).

Applications De Recherche Scientifique

Terbium has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- This compound compounds are used as green phosphors in fluorescent lamps, computer monitors, and TV screens that use cathode-ray tubes .

Biology and Medicine:

- This compound-based nanoparticles are used in bioimaging and biosensors due to their strong luminescence properties. They are also used in fluorescence imaging for diagnostic measurements .

- This compound isotopes, such as this compound-161, are used in targeted radionuclide therapy for cancer treatment. This compound-161 emits beta particles and gamma radiation, making it effective in killing cancer cells .

Industry:

Mécanisme D'action

The mechanism of action of terbium, particularly in its biomedical applications, involves its luminescent and radioactive properties. This compound-161, for example, decays by emitting beta particles and gamma radiation. These emissions can effectively target and destroy cancer cells. The short-ranged electrons emitted by this compound-161 are particularly effective in eliminating microscopic metastases that are not visible on imaging scans .

In bioimaging, this compound-based nanoparticles exhibit strong luminescence, which allows for high-resolution imaging of biological tissues. The luminescence is due to the electronic transitions within the this compound ions, which emit light when excited by an external energy source .

Comparaison Avec Des Composés Similaires

Cerium (Ce): Like terbium, cerium can exist in multiple oxidation states and is used in various industrial applications.

Dysprosium (Dy): Dysprosium is another lanthanide with similar magnetic properties to this compound.

Uniqueness of this compound:

- This compound’s strong luminescence and magnetic properties make it unique among the lanthanides. Its ability to emit green light is particularly valuable in display technologies and bioimaging applications .

- This compound-161’s emission of short-ranged electrons makes it superior to other radionuclides like lutetium-177 for targeted radionuclide therapy .

Propriétés

Numéro CAS |

8016-84-0 |

|---|---|

Formule moléculaire |

Tb84 |

Poids moléculaire |

13349.730 g/mol |

Nom IUPAC |

terbium |

InChI |

InChI=1S/84Tb |

Clé InChI |

JLQZHBHELGBCLX-UHFFFAOYSA-N |

SMILES canonique |

[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13392525.png)

![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)

![(1S,2R,6R,8R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0(2),]dodecane](/img/structure/B13392542.png)

![Naphtho[1,2-d]thiazole-2(1H)-thione](/img/structure/B13392564.png)

![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)

![2-[5-(Dichlorophosphorylamino)-1,2,4-thiadiazol-3-yl]-2-ethoxyiminoacetyl chloride](/img/structure/B13392594.png)

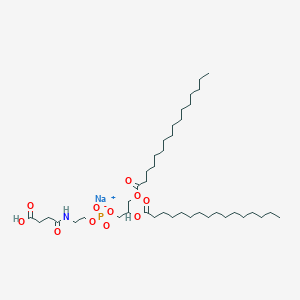

![Disodium;2-amino-3-[2,3-di(dodecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate](/img/structure/B13392612.png)